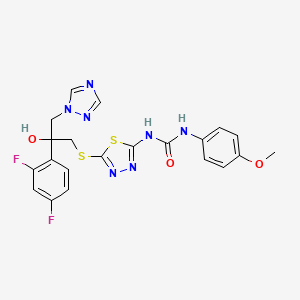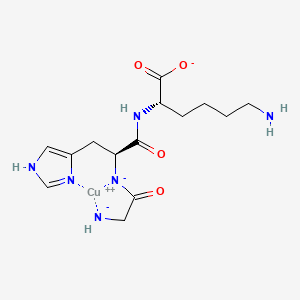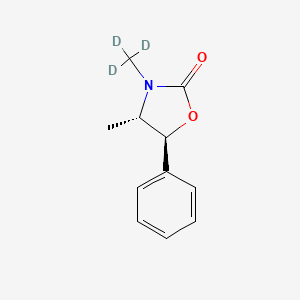
Antifungal agent 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 11 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products often include modified versions of the original compound with enhanced or altered antifungal properties.
Applications De Recherche Scientifique
Antifungal Agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents with improved efficacy.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cells, including the identification of molecular targets and pathways.
Medicine: Applied in clinical research to evaluate its effectiveness in treating various fungal infections, including those resistant to other antifungal agents.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
Antifungal Agent 11 exerts its effects by targeting specific components of fungal cells. The primary mechanism involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparaison Avec Des Composés Similaires
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase, leading to ergosterol depletion.
Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Amphotericin B: A polyene antifungal that binds to ergosterol, forming pores in the cell membrane and causing cell leakage.
Uniqueness: Antifungal Agent 11 is unique in its specific targeting of multiple enzymes in the ergosterol biosynthesis pathway, providing a broader spectrum of activity compared to other antifungal agents. Its ability to overcome resistance mechanisms and its effectiveness against a wide range of pathogenic fungi make it a valuable addition to the antifungal arsenal.
Propriétés
Formule moléculaire |
C21H19F2N7O3S2 |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31) |
Clé InChI |
MGZJOIXBZJXBMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)










